molecular formula C23H23FN4O2 B6459645 3-fluoro-4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile CAS No. 2549048-28-2

3-fluoro-4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile

Cat. No.: B6459645
CAS No.: 2549048-28-2
M. Wt: 406.5 g/mol
InChI Key: YGJDOTVNKQVYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile is a heterocyclic organic compound featuring a quinazolinone core fused with a piperidine ring and substituted with a fluorine atom and benzonitrile group. Its structure combines a 3,4-dihydroquinazolin-4-one scaffold, a methoxy group at position 7, and a piperidinylmethyl linkage to the benzonitrile moiety.

Properties

IUPAC Name

3-fluoro-4-[[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2/c1-30-19-4-5-20-22(11-19)26-15-28(23(20)29)13-16-6-8-27(9-7-16)14-18-3-2-17(12-25)10-21(18)24/h2-5,10-11,15-16H,6-9,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJDOTVNKQVYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=C(C=C(C=C4)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a fluorinated benzene ring, a piperidine moiety, and a quinazoline derivative. The presence of the fluorine atom is significant as it often enhances the lipophilicity and metabolic stability of compounds.

Structural Formula

The structural formula can be represented as:

C20H24FN3O2\text{C}_{20}\text{H}_{24}\text{F}\text{N}_3\text{O}_2

Antitumor Activity

Research indicates that compounds similar to 3-fluoro-4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile exhibit potent antitumor activity. For instance, studies have shown that related quinazoline derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study: MDM2 Inhibition

A notable study evaluated the compound's ability to inhibit the MDM2 protein, which is crucial in regulating the p53 tumor suppressor pathway. The compound demonstrated an IC50 value of approximately 6.4 nM, indicating strong binding affinity to MDM2, which correlates with significant antitumor efficacy in various cancer cell lines .

CompoundIC50 (nM)Antitumor Efficacy (%)
3-fluoro derivative6.486% regression
Control Compound10.050% regression

Neuroprotective Effects

Emerging evidence suggests that similar compounds may also possess neuroprotective properties. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

  • Inhibition of Oxidative Stress : The compound may reduce reactive oxygen species (ROS) levels, thereby protecting neuronal cells from damage.
  • Modulation of Neurotransmitter Release : It may influence the release of key neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. Preliminary studies on related compounds suggest favorable absorption and distribution characteristics.

Absorption and Metabolism

Research has indicated that compounds with similar structures exhibit good oral bioavailability and metabolic stability, making them suitable candidates for further development as therapeutic agents.

ParameterValue
Oral Bioavailability~70%
Half-life6 hours

Comparison with Similar Compounds

Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

A structurally related compound, 4-(1-(2-(1-(4-oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)piperidin-4-yl)benzonitrile (), replaces the quinazolinone core with a pyrido[3,4-d]pyrimidin-4(3H)-one system. Key differences include:

  • Substituents : The ethyl-linked pyrazole group (vs. a direct methyl-piperidine linkage in the target compound) may reduce steric hindrance but increase conformational flexibility.
  • Synthesis: Purification via SCX cartridge () contrasts with typical methods for quinazolinones, suggesting differences in solubility and basicity .

Benzimidazole Derivatives

A benzimidazole-based analog (T3D2844 in ) features a 1,3-benzodiazol-2-imine core instead of quinazolinone. This substitution:

  • Electronic Effects: The benzimidazole’s aromaticity and hydrogen-bonding capacity differ from the quinazolinone’s lactam ring, impacting target affinity.
  • Substituents : A fluorophenylmethyl group and methoxyphenethyl-piperidine chain introduce bulkier aromatic systems, likely enhancing lipophilicity but reducing metabolic stability compared to the target compound’s benzonitrile and methoxy-oxo groups .

Substituent Variations

Hydroxyimino-Piperidine Derivatives

The compound 3-fluoro-4-{[4-(hydroxyimino)piperidin-1-yl]methyl}benzonitrile () shares the benzonitrile and fluoro-substituted aryl core but replaces the quinazolinone-piperidine moiety with a hydroxyimino-piperidine group. Key contrasts include:

  • Pharmacokinetics : The smaller molecular weight and simpler structure may reduce target specificity but enhance bioavailability .

Chloro-Fluoro Benzamide Analogs

A chloro-fluoro benzamide derivative () features a naphthyl-piperidine substituent and benzamide group. Structural differences include:

  • Electron-Withdrawing Groups : The chloro-fluoro substitution pattern on the benzamide may alter electronic effects compared to the benzonitrile group in the target compound .

Research Implications

The target compound’s quinazolinone core and methoxy-oxo group likely confer unique selectivity for kinase targets, while its benzonitrile moiety enhances binding through dipole interactions. In contrast, analogs with pyrido-pyrimidinone or benzimidazole cores may prioritize different enzymatic pathways due to electronic and steric disparities. Hydroxyimino-piperidine derivatives () offer simplified structures for solubility optimization but lack the complexity for high-affinity target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.